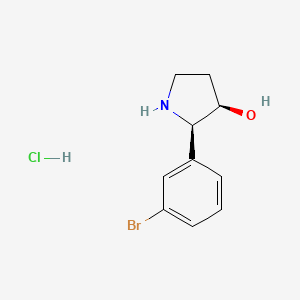

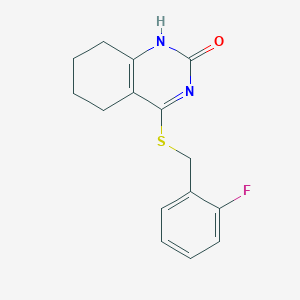

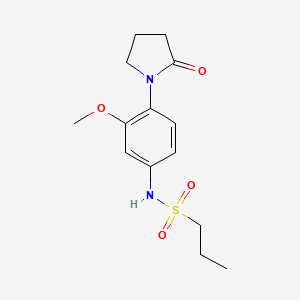

4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis Techniques

Synthesis of Fluoroquinazolinones : 5-Fluoroquinazolinones and their analogs, like 4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, have been synthesized from fluoroanthranilic acids. These compounds are obtained through cyclocondensation of fluoroanthranilamide with acid chlorides or aromatic aldehydes, showcasing the diverse synthetic pathways for such compounds (Layeva et al., 2007).

Novel Synthesis Methods : Efficient, solvent-free synthesis methods for 2-aryl-1,2,3,4-tetrahydroquinazolines have been developed. This involves direct reactions of 2-aminobenzylamine with benzaldehyde derivatives, offering a simple and green approach to the synthesis of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Correa et al., 2002).

Biological and Pharmacological Studies

Antimicrobial and Antioxidant Activities : Benzimidazole derivatives, similar to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential biological applications of such compounds in addressing microbial infections and oxidative stress (Menteşe et al., 2015).

Anticonvulsant and Antimicrobial Activities : Thioxoquinazolinone derivatives have shown promising results in anticonvulsant and antimicrobial activities, suggesting potential therapeutic applications of similar compounds in neurology and infection control (Rajasekaran et al., 2013).

Anticancer Evaluation : Quinazolinone derivatives have been evaluated for their anticancer properties, underscoring the potential of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in cancer research and therapy (Deep et al., 2013).

Chemical and Physical Properties

Study of Molecular Interactions : The study of lp⋯π intermolecular interactions in fluoro derivative triazole compounds, related to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, provides insights into the chemical behavior and interaction patterns of such molecules (Shukla et al., 2014).

Fluorescence Properties : The fluorescence properties of quinazolinone derivatives, as studied in various compounds, indicate potential applications in chemical sensing and imaging, relevant to compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Nair & Rajasekharan, 2004).

Advanced Applications

Radioiodination and Biodistribution : Studies on the radioiodination and biodistribution of benzoquinazoline derivatives in tumor-bearing mice provide a basis for the potential use of 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in diagnostic imaging and targeted radiotherapy (Al-Salahi et al., 2018).

SARS-CoV-2 Proteins Interaction : A novel 1,2,3,4-tetrahydroquinazoline derivative has been synthesized and shown to be active against SARS-CoV-2 proteins, suggesting the potential application of related compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in antiviral research (Krysantieva et al., 2023).

properties

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-12-7-3-1-5-10(12)9-20-14-11-6-2-4-8-13(11)17-15(19)18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTQLQYUGHPLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)

![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)

![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)